2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide -

2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide

Catalog Number: EVT-4370346
CAS Number:
Molecular Formula: C26H22FN3O5S
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: 4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5) is a phenylpyrimidine derivative identified through high-throughput screening as a potential radiosensitizer. [] In vitro studies showed PPA5 inhibited cell viability and induced cell cycle arrest at the G2/M phase in human lung cancer cells. []

Relevance: While not directly sharing a core scaffold with 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide, PPA5 exhibits a similar pattern of substitution with a 4-fluorophenyl moiety. [] Both compounds feature aromatic rings with fluorine substituents, suggesting potential exploration of the impact of fluorine substitution on the biological activity of 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide.

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) is another phenylpyrimidine derivative exhibiting radiosensitizing properties. [] Like PPA5, it inhibits cell viability and causes G2/M cell cycle arrest in human lung cancer cells. []

Relevance: PPA14 shares a prominent structural feature with 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide: the presence of a benzenesulfonamide group. [] This structural similarity allows for a direct comparison of the impact of this functional group on their respective biological activities. Additionally, both compounds feature a 4-fluorophenyl substituent, further emphasizing the potential significance of fluorine substitution in their activity profiles.

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: 4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) is a pan-CDK inhibitor with potent radiosensitizing effects. [] It effectively reduces clonogenic survival in human lung cancer cells when combined with radiation treatment. [] PPA15 inhibits multiple CDKs involved in cell cycle regulation, leading to increased sub-G1 cell population and alterations in cyclin B1 and CDK1 levels. []

Relevance: PPA15, much like PPA14, exhibits a benzenesulfonamide group, directly paralleling a key structural element in 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide. [] Investigating the role of the benzenesulfonamide group in both compounds could provide valuable insights into its influence on their respective biological activities.

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) is a potent histone deacetylase (HDAC) inhibitor with selectivity for class I HDACs, particularly HDAC3. [] FNA exhibits strong in vitro antiproliferative activity against solid tumor cell lines, including HepG2 cells. []

Relevance: FNA and 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide both incorporate a 2-amino-4-fluorophenyl group within their structures. [] This shared structural element suggests a potential relationship between this moiety and their biological activities. Exploring the impact of modifications on this group could shed light on its contribution to the activity profile of both compounds.

(E)-N-(2-Amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP966)

Compound Description: (E)-N-(2-Amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP966) is a benzamide-type HDAC inhibitor demonstrating selectivity for HDAC3. [] RGFP966 has shown efficacy in improving motor deficits and exhibiting neuroprotective effects in the N171-82Q transgenic mouse model of Huntington's disease. []

Relevance: The presence of a 2-amino-4-fluorophenyl group in both RGFP966 and 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide suggests a potential structural link to their biological activities. [] Comparing the effects of structural modifications within this shared moiety could offer valuable insights into its contribution to their respective activity profiles.

(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide, also known as Chidamide, is the first subtype-selective histone deacetylase (HDAC) inhibitor approved in China. [] Chidamide is primarily utilized in the treatment of relapsed and refractory peripheral T-cell lymphoma. []

Relevance: Similar to FNA and RGFP966, Chidamide shares the 2-amino-4-fluorophenyl group with 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide. [] This recurring structural element highlights its potential importance in the context of biological activity across these compounds. Comparing and contrasting their activity profiles and examining the effects of modifying this group could provide insights into its role in determining their biological functions.

Properties

Product Name

2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide

IUPAC Name

2-[[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide

Molecular Formula

C26H22FN3O5S

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C26H22FN3O5S/c27-19-12-14-22(15-13-19)36(33,34)30(20-7-2-1-3-8-20)18-25(31)29-24-11-5-4-10-23(24)26(32)28-17-21-9-6-16-35-21/h1-16H,17-18H2,(H,28,32)(H,29,31)

InChI Key

AEZKWRFLIVWHOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.